molecular formula C10H20N2O2 B8663080 Ethyl (4-ethylpiperazin-1-yl)acetate CAS No. 24636-94-0

Ethyl (4-ethylpiperazin-1-yl)acetate

Cat. No. B8663080
CAS RN: 24636-94-0
M. Wt: 200.28 g/mol
InChI Key: AZYRBDOTCHWMJV-UHFFFAOYSA-N
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Patent
US08202871B2

Procedure details

8.9 ml of ethylpiperazine are placed in 91.5 ml of toluene in a round-bottomed flask. A solution of 4.1 ml of ethyl bromoacetate in 11.6 ml of toluene is added dropwise. The mixture is refluxed at 110° C. for one hour, concentrated to a small volume and left in a refrigerator for 3 hours. A white precipitate forms, which is filtered off and washed with dichloromethane. The filtration liquors are evaporated; 7 g of expected product are obtained.
Quantity
8.9 mL
Type
reactant
Reaction Step One
Quantity
91.5 mL
Type
solvent
Reaction Step One
Quantity
4.1 mL
Type
reactant
Reaction Step Two
Quantity
11.6 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[CH2:8][CH2:7][NH:6][CH2:5][CH2:4]1)[CH3:2].Br[CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12]>C1(C)C=CC=CC=1>[CH2:1]([N:3]1[CH2:8][CH2:7][N:6]([CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12])[CH2:5][CH2:4]1)[CH3:2]

Inputs

Step One
Name
Quantity
8.9 mL
Type
reactant
Smiles
C(C)N1CCNCC1
Name
Quantity
91.5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
4.1 mL
Type
reactant
Smiles
BrCC(=O)OCC
Name
Quantity
11.6 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a small volume
FILTRATION
Type
FILTRATION
Details
A white precipitate forms, which is filtered off
WASH
Type
WASH
Details
washed with dichloromethane
FILTRATION
Type
FILTRATION
Details
The filtration liquors
CUSTOM
Type
CUSTOM
Details
are evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)N1CCN(CC1)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.